B-Tribromoborazine

Chemical Vapor Deposition Precursor thermodynamics Boron nitride

B-Tribromoborazine (B₃Br₃H₃N₃, CAS 13703-88-3) is a symmetrically B-halogenated cyclotriborazine—a six‑membered B–N heterocycle isoelectronic with benzene. It serves as a molecular single‑source precursor for hexagonal boron nitride (h‑BN) ceramics, BN nanotubes, and B–N‑containing polymers.

Molecular Formula B3Br3H3N3
Molecular Weight 317.2 g/mol
CAS No. 13703-88-3
Cat. No. B079260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB-Tribromoborazine
CAS13703-88-3
Molecular FormulaB3Br3H3N3
Molecular Weight317.2 g/mol
Structural Identifiers
SMILESB1(NB(NB(N1)Br)Br)Br
InChIInChI=1S/B3Br3H3N3/c4-1-7-2(5)9-3(6)8-1/h7-9H
InChIKeyPCLMMJIWMGUYKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

B-Tribromoborazine (CAS 13703-88-3) Procurement & Technical Baseline for Borazine-Derived Precursor Selection


B-Tribromoborazine (B₃Br₃H₃N₃, CAS 13703-88-3) is a symmetrically B-halogenated cyclotriborazine—a six‑membered B–N heterocycle isoelectronic with benzene. It serves as a molecular single‑source precursor for hexagonal boron nitride (h‑BN) ceramics, BN nanotubes, and B–N‑containing polymers . Its defining feature is the set of three B–Br bonds, which impart distinct volatility, thermal lability, and electrophilic reactivity compared to other B‑trihaloborazines . Commercially available typically at 96% purity as a moisture‑sensitive powder, it melts at ~131 °C and is insoluble in water but soluble in organic solvents .

Why B-Trichloroborazine or Other Borazine Derivatives Cannot Substitute B-Tribromoborazine in Critical Applications


Although B‑trichloroborazine (TCB) and B‑tribromoborazine share the same B₃N₃ core, the identity of the halogen dictates every process‑relevant property: vapor transport, decomposition onset temperature, condensation kinetics, and even the mechanism of ring preservation during thermolysis . TCB sublimes more readily at lower temperatures (ΔsubH = 70.5 kJ mol⁻¹) , but its condensed‑phase thermal decomposition follows a different pathway with a higher apparent activation energy (127 kJ mol⁻¹ in CVD) , whereas tribromoborazine decomposes at noticeably lower temperatures with an activation energy of 65 ± 3 kJ mol⁻¹ without B–N ring opening . These divergences mean that precursor substitution alters deposition windows, film morphology, and ceramic yield—making direct head‑to‑head quantitative comparison essential for rational procurement.

Quantitative Differentiation Evidence: B-Tribromoborazine vs. Closest Analogs


Vaporization Enthalpy Differentiates Sublimation-Driven Delivery from B-Trichloroborazine

The enthalpy of sublimation (ΔsubH) controls the temperature required for vapor‑phase transport. B‑Tribromoborazine exhibits a ΔsubH of 86.2 ± 0.4 kJ mol⁻¹ over 342–395 K, whereas B‑trichloroborazine (TCB) has a significantly lower ΔsubH of 70.5 ± 0.4 kJ mol⁻¹ over 303–353 K . This ~22% higher sublimation enthalpy for the tribromo derivative means that for an equivalent mass delivery rate, the precursor source temperature must be elevated or the carrier‑gas flow adjusted, directly influencing CVD reactor design and process window.

Chemical Vapor Deposition Precursor thermodynamics Boron nitride

Thermal Decomposition Onset at 343 K Enables Low‑Temperature Ceramic Conversion Inaccessible to B-Trichloroborazine

B‑Tribromoborazine undergoes irreversible thermal decomposition at noticeable rates above 343 K (70 °C), with HBr evolution and an activation energy of 65 ± 3 kJ mol⁻¹ in the condensed phase . Critically, the magnitude of this activation energy indicates that low‑temperature decomposition proceeds without opening the B–N ring . In contrast, B‑trichloroborazine requires temperatures above ~973 K for appreciable CVD deposition and exhibits an apparent activation energy of 127 kJ mol⁻¹ under similar conditions, with radical‑based ring‑opening pathways dominating . The tribromo derivative thus offers a uniquely low‑temperature route to B–N ceramics while preserving the preformed B₃N₃ ring structure.

Preceramic polymer Thermolysis h‑BN precursor

Pressure‑Enhanced NH···Br Hydrogen Bonding Drives Amorphization Above 30 GPa — A Distinct High‑Pressure Response vs. B‑Trichloroborazine

Under compression up to 40 GPa, B‑tribromoborazine exhibits a unique structural evolution: at 10 GPa, Raman mode splitting and the activation of out‑of‑plane vibrations signal symmetry breaking driven by enhanced intermolecular NH···Br hydrogen bonds, as confirmed by Hirshfeld surface analysis . Progressive lattice distortion culminates in pressure‑induced amorphization above 30 GPa, with XRD evidence of lost long‑range order. This behavior is specifically attributed to the polarizable Br substituents engaging in strong NH···Br interactions; the lighter and less polarizable Cl substituents in B‑trichloroborazine would be expected to support weaker hydrogen‑bond networks, although direct high‑pressure comparative data for TCB are not yet reported .

High‑pressure chemistry Hydrogen bonding Molecular crystal

First Evidence of Electrophilic Substitution in Solution: H/D Exchange Within Minutes with AlBr₃

A solution of B‑tribromoborazine in C₆D₆ shows no spontaneous H/D exchange over 14 months at room temperature, but undergoes complete exchange within minutes upon addition of AlBr₃ as a Lewis acid, as evidenced by ¹H, ²H, ¹¹B, and ²⁷Al NMR spectroscopy . This represents the first documented example of an electrophilic substitution reaction on a borazine ring in solution. The proposed mechanism, supported by DFT calculations, involves AlBr₃‑mediated polarization of the B–Br bond to generate an electrophilic boron center susceptible to attack by the aromatic solvent . No comparable solution‑phase electrophilic substitution has been reported for B‑trichloroborazine, making this reactivity a distinctive handle for late‑stage functionalization.

Electrophilic substitution Borazine reactivity Deuterium labeling

Aromaticity Retention Comparable to Parent Borazine, Superior to B-Trifluoroborazine

Magnetic susceptibility and ¹H NMR studies demonstrate that B‑tribromoborazine retains an aromatic character practically identical to that of parent borazine and its alkyl‑ or chloro‑substituted derivatives, whereas B‑trifluoroborazine shows a strongly diminished aromatic character . The bromo derivative thus preserves the electronic delocalization essential for mimicking benzene‑like behavior in supramolecular and materials contexts, while the fluoro analog significantly perturbs the π‑system.

Aromaticity Magnetic susceptibility 1H NMR

Zero Dipole Moment Confirmed: Symmetric D₃h Planarity Validated for B‑Tribromoborazine

Dielectric constant and specific volume measurements on dilute benzene solutions demonstrate that B‑tribromoborazine, like B‑trichloro‑ and B‑trifluoroborazine, possesses a zero dipole moment, confirming D₃h symmetry and a planar B₃N₃ ring in solution . This resolves earlier conflicting reports of non‑zero moments for symmetrically substituted borazines, which were attributed to inadequate atomic polarization corrections . The established planarity and symmetry are critical for predicting intermolecular packing, sublimation thermodynamics, and spectroscopic behavior in comparative precursor evaluation.

Dielectric constant Molecular symmetry D₃h

High‑Value Application Scenarios Where B‑Tribromoborazine Differentiation Is Determinative


Low‑Temperature Polymer‑Derived Ceramic (PDC) Route to Hexagonal Boron Nitride

The thermal decomposition onset at 343 K and the ring‑preserving activation energy of 65 kJ mol⁻¹ make B‑tribromoborazine the precursor of choice for PDC processing of h‑BN on temperature‑sensitive substrates (e.g., polymers, flexible electronics). B‑Trichloroborazine would remain largely undecomposed in this low‑temperature regime, failing to deliver a ceramic yield.

Catalytic Late‑Stage Deuteration and Electrophilic Functionalization of Borazine Cores

The AlBr₃‑catalyzed rapid H/D exchange unique to B‑tribromoborazine enables selective deuterium labeling of the borazine NH positions, valuable for neutron scattering studies, metabolic tracing of B–N pharmaceuticals, and mechanistic probes. No equivalent solution‑phase electrophilic chemistry is available with B‑trichloroborazine.

High‑Pressure Synthesis of Dense BN Polymorphs with Controlled Amorphization

The well‑characterized pressure‑induced amorphization pathway above 30 GPa, driven by NH···Br hydrogen bonding , provides a predictable structure–property relationship for shock‑compression or large‑volume press synthesis of cubic BN or amorphous BN phases. This behavioral mapping reduces trial‑and‑error in high‑pressure precursor selection.

Vapor‑Phase Deposition Requiring High Precursor Flux at Moderate Source Temperatures

The sublimation enthalpy of 86.2 kJ mol⁻¹ defines the source‑zone temperature needed for a given mass delivery rate in CVD systems. When a process demands higher precursor partial pressure than B‑trichloroborazine can provide at the maximum allowable source temperature, B‑tribromoborazine becomes the rational upgrade, provided the downstream decomposition kinetics are compatible.

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